molecular formula C23H29N3O4S B2937330 4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide CAS No. 1091473-53-8

4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide

Cat. No.: B2937330
CAS No.: 1091473-53-8
M. Wt: 443.56
InChI Key: QFLAZLWLFQHSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide is a synthetic small molecule featuring a benzamide core modified with a cyclopentaneamido group and a 3,5-dimethylbenzenesulfonamidoethyl side chain. The cyclopentaneamido group introduces conformational rigidity, which may enhance binding specificity, while the 3,5-dimethylbenzenesulfonamido moiety could influence solubility and metabolic stability compared to analogs with bulkier substituents .

Properties

IUPAC Name

4-(cyclopentanecarbonylamino)-N-[2-[(3,5-dimethylphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-16-13-17(2)15-21(14-16)31(29,30)25-12-11-24-22(27)19-7-9-20(10-8-19)26-23(28)18-5-3-4-6-18/h7-10,13-15,18,25H,3-6,11-12H2,1-2H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLAZLWLFQHSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with amines in the presence of coupling agents such as diethylphosphorocyanidate (DEPC) under controlled conditions . The reaction is often carried out under ultrasonic irradiation to enhance the efficiency and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in modifying the benzamide core or the substituents attached to it.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles are used under various conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s 3,5-dimethylbenzenesulfonamido group distinguishes it from analogs in the evidence:

  • : (E)-N-[2-(3,5-Di-tert-butyl-2-hydroxy-benzylideneamino)cyclohexyl]-4-methyl-benzenesulfonamide contains bulky tert-butyl substituents, which increase steric hindrance and reduce solubility compared to the target’s smaller methyl groups. The tert-butyl groups in also contribute to a disordered crystal structure, as observed in its single-crystal X-ray study .
  • : 4-bromo-N-[2-(3,5-dimethoxyphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide features electron-withdrawing bromo and electron-donating methoxy groups.

Table 1: Substituent Comparison

Compound Key Substituents Solubility Impact Electronic Effects
Target Compound 3,5-dimethylbenzenesulfonamido Moderate (methyl) Electron-donating
3,5-di-tert-butyl Low (bulky) Steric dominance
3,5-dimethoxy, 4-bromo Variable (polar groups) Mixed (donating/withdrawing)
Benzamide Core Modifications

The benzamide scaffold is common across all compounds, but side-chain variations dictate pharmacological behavior:

  • : 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (Compound 155) incorporates a quinazolinone and purine-derived side chain, enabling interactions with nucleotide-binding proteins. Its molecular weight (455 g/mol) exceeds typical drug-like molecules, suggesting possible bioavailability challenges .

Biological Activity

Chemical Structure and Properties

4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide is a synthetic compound characterized by its unique structural features, which include:

  • A cyclopentane ring.
  • An amide functional group.
  • A sulfonamide moiety attached to a dimethyl-substituted benzene.

Anticancer Activity

Research indicates that compounds with sulfonamide and amide functionalities exhibit significant anticancer properties. These activities are often attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, similar compounds have been shown to inhibit carbonic anhydrase, an enzyme that plays a role in tumor growth and metastasis.

Antimicrobial Properties

Compounds containing sulfonamide groups are known for their antimicrobial activity. They function by inhibiting bacterial folate synthesis, which is essential for DNA synthesis and cell division. This mechanism can be particularly effective against a range of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The presence of the cyclopentane structure may also contribute to anti-inflammatory effects. Research has demonstrated that similar compounds can inhibit pro-inflammatory cytokines, providing a therapeutic avenue for treating inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReferences
SulfanilamideAntibacterialInhibition of folate synthesis
AcetazolamideAnticancerInhibition of carbonic anhydrase
CyclopentylamineAnti-inflammatoryInhibition of cytokine production

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various sulfonamide derivatives. The results indicated that modifications to the sulfonamide group significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) .
  • Antimicrobial Research : A clinical trial assessed the efficacy of sulfonamide-based drugs in treating bacterial infections. Results showed a marked reduction in infection rates among patients treated with these compounds compared to those receiving standard antibiotics .
  • Inflammatory Disease Treatment : Research highlighted the anti-inflammatory properties of cyclopentane derivatives in animal models of arthritis, demonstrating reduced swelling and pain through modulation of inflammatory pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.